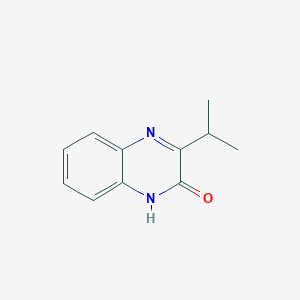![molecular formula C16H20N4O3 B7542341 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542341.png)
4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide, also known as HOP-3, is a chemical compound that has recently gained attention in the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has also been shown to interact with various receptors, including the serotonin receptor and the dopamine receptor.
Biochemical and Physiological Effects:
4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and neuroprotective effects. 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has also been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is its high potency and selectivity, which makes it a valuable tool for studying various signaling pathways and receptors. However, one of the limitations of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide research, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the investigation of the mechanism of action at the molecular level. Additionally, the development of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide derivatives with improved solubility and pharmacokinetic properties could lead to the development of more effective drugs for various diseases.
Métodos De Síntesis
The synthesis of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide involves a multi-step process, starting with the reaction of 2-hydroxybenzaldehyde with methylamine to form 2-(methylamino)phenol. This intermediate is then reacted with 3-methyl-5-oxo-1,2-oxazole to form the key intermediate, which is further reacted with piperazine-1-carboxylic acid to yield 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide. The synthesis method has been optimized to yield high purity and high yield of 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide.
Aplicaciones Científicas De Investigación
4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been shown to reduce the formation of amyloid plaques and improve cognitive function. In Parkinson's disease, 4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Propiedades
IUPAC Name |
4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-12-10-13(23-18-12)11-17-16(22)20-8-6-19(7-9-20)14-4-2-3-5-15(14)21/h2-5,10,21H,6-9,11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGLDMLJHPCYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CNC(=O)N2CCN(CC2)C3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-hydroxyphenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)

![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![4-(3,5-dichloropyridin-2-yl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542302.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![2-(methoxymethyl)-N-[1-(2-methoxyphenyl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B7542315.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)

![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)
![N-[1-(1-naphthalen-2-ylethyl)piperidin-4-yl]acetamide](/img/structure/B7542376.png)